molecular formula C10H11F B13153242 2-Fluoro-1-methyl-4-(prop-1-EN-2-YL)benzene

2-Fluoro-1-methyl-4-(prop-1-EN-2-YL)benzene

Katalognummer: B13153242
Molekulargewicht: 150.19 g/mol
InChI-Schlüssel: JVYMGDPEWUFJTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methyl-4-(prop-1-EN-2-YL)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The fluorine atom can be introduced via halogenation using fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-1-methyl-4-(prop-1-EN-2-YL)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoro-substituted carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-1-methyl-4-(prop-1-EN-2-YL)benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Fluoro-1-methyl-4-(prop-1-EN-2-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-1-methyl-4-(prop-1-EN-2-YL)benzene is unique due to the presence of both a fluorine atom and a prop-1-en-2-yl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .

Eigenschaften

Molekularformel

C10H11F

Molekulargewicht

150.19 g/mol

IUPAC-Name

2-fluoro-1-methyl-4-prop-1-en-2-ylbenzene

InChI

InChI=1S/C10H11F/c1-7(2)9-5-4-8(3)10(11)6-9/h4-6H,1H2,2-3H3

InChI-Schlüssel

JVYMGDPEWUFJTF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=C)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.